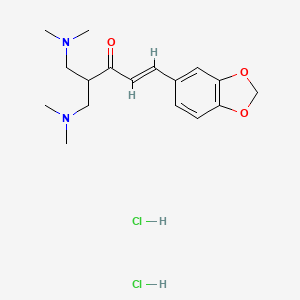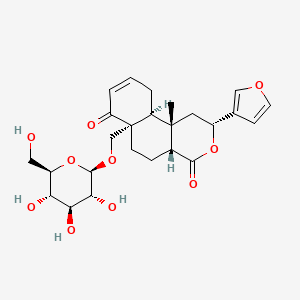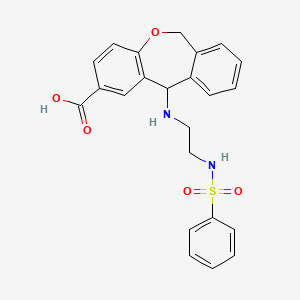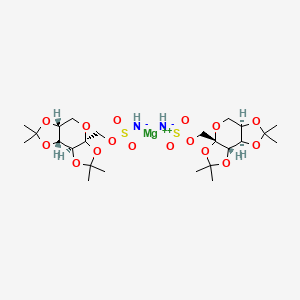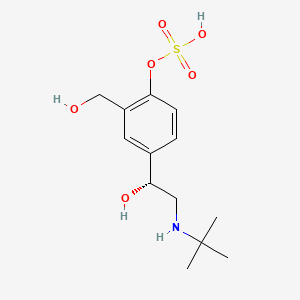
Levalbuterol-4-o-sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levalbuterol-4-o-sulphate, also known as levosalbutamol sulfate, is a short-acting β2 adrenergic receptor agonist used primarily in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is the ®-enantiomer of salbutamol, which is marketed as a racemic mixture. The development of this compound was driven by the need for a more selective and potentially safer alternative to racemic salbutamol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of levalbuterol-4-o-sulphate involves the enantioselective synthesis of the ®-enantiomer of salbutamol. This can be achieved through various synthetic routes, including asymmetric synthesis and chiral resolution. One common method involves the use of chiral catalysts to selectively produce the ®-enantiomer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions: Levalbuterol-4-o-sulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and pharmacokinetics .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are carefully controlled to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound include its metabolites, which are primarily excreted in the urine. These metabolites are formed through processes such as sulfation and glucuronidation .
Scientific Research Applications
Levalbuterol-4-o-sulphate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying enantioselective synthesis and chiral resolution. In biology and medicine, it is used to study the pharmacokinetics and pharmacodynamics of β2 adrenergic receptor agonists. It is also used in clinical research to evaluate its efficacy and safety in the treatment of asthma and COPD .
Mechanism of Action
Levalbuterol-4-o-sulphate exerts its effects by activating β2 adrenergic receptors on airway smooth muscle. This activation leads to the activation of adenylate cyclase and an increase in the intracellular concentration of cyclic adenosine monophosphate (cyclic AMP). The increase in cyclic AMP activates protein kinase A, which inhibits the phosphorylation of myosin and reduces intracellular calcium concentrations, resulting in muscle relaxation. This mechanism helps to relieve bronchospasm and improve airflow in patients with asthma and COPD .
Comparison with Similar Compounds
Levalbuterol-4-o-sulphate is similar to other β2 adrenergic receptor agonists such as salbutamol and albuterol. it is unique in that it is the ®-enantiomer of salbutamol, which is believed to have a better safety profile due to its more selective binding to β2 receptors. Other similar compounds include terbutaline and formoterol, which also act on β2 adrenergic receptors but have different pharmacokinetic properties and clinical uses .
Properties
CAS No. |
146698-85-3 |
|---|---|
Molecular Formula |
C13H21NO6S |
Molecular Weight |
319.38 g/mol |
IUPAC Name |
[4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19)/t11-/m0/s1 |
InChI Key |
FPMLHYFHLRTRMB-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



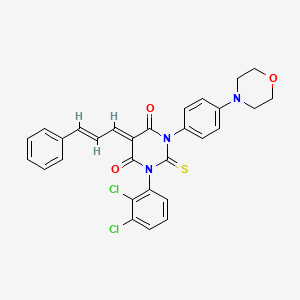
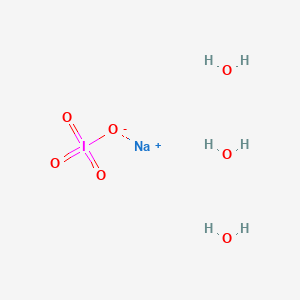
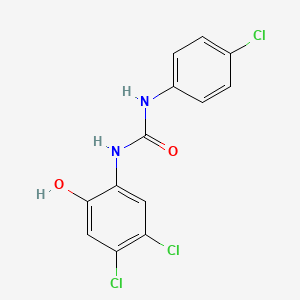
![Phenol, 2-[[2-[[4,12-bis(1,1-dimethylethyl)-2,14-dimethyl-10,6-nitrilo-6H-dibenzo[h,k][1,7,10,3,5]dioxathiadiazacyclododecin-8-yl]oxy]-3-(1,1-dimethylethyl)-5-methylphenyl]thio]-6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12760111.png)

![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)
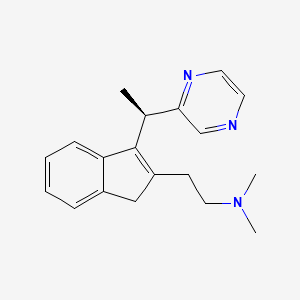
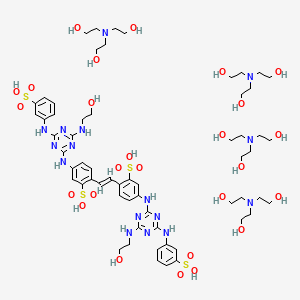
![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)
